![molecular formula C12H22N2 B1443508 1-(吡咯烷-1-基甲基)-6-氮杂螺[2.5]辛烷 CAS No. 1339519-58-2](/img/structure/B1443508.png)

1-(吡咯烷-1-基甲基)-6-氮杂螺[2.5]辛烷

描述

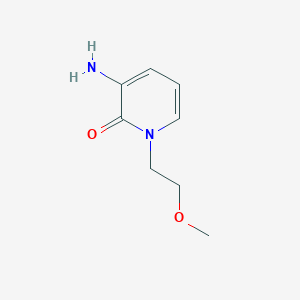

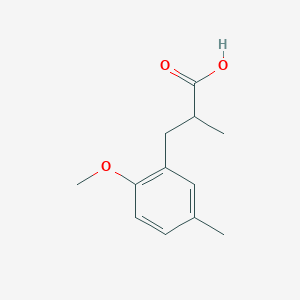

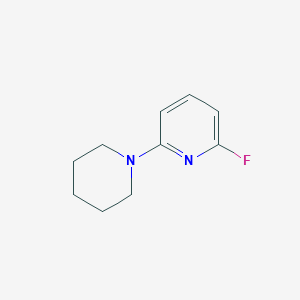

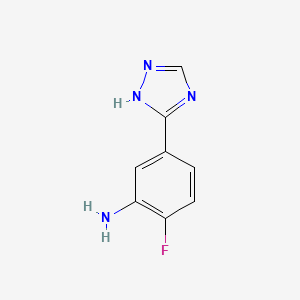

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine rings can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For example, treatment of an N-4-pentenyl or N-5-hexenyl urea with a catalytic 1:1 mixture of a gold(I) N,N-diaryl imidazol-2-ylidine complex and AgOTf gave the corresponding nitrogen heterocycle in excellent yield .科学研究应用

氮杂螺环的多样性合成

一个关键应用涉及氮杂螺环的多样性合成,包括 5-氮杂螺[2.5]辛烷。该过程涉及多组分缩合,导致形成对药物发现具有重要意义的杂环结构。这些化合物作为功能化吡咯烷、哌啶和氮杂环庚烷的新型构建模块,这些化合物是化学驱动的药物发现中非常相关的支架 (Wipf、Stephenson 和 Walczak,2004)。

晶体和分子结构研究

另一个重要的应用是氮杂螺环的结构分析,如 1'-苄基-8-(4-氟苄基)-8-氮杂螺[双环[3.2.1]辛烷-3,4'-咪唑烷]-2',5'-二酮的研究所示。这项研究详细了解了化合物的晶体类别、构象和氢键模式,强调了此类化合物中的分子几何和相互作用 (Manjunath 等,2011)。

杂螺环 N-(2H-氮杂环丙烯-3-基)-L-脯氨酸酯

杂螺环化合物的合成,特别是甲基 N-(1-氮杂-6-氧杂螺[2.5]辛-1-烯-2-基)-L-脯氨酸酯,展示了 1-(吡咯烷-1-基甲基)-6-氮杂螺[2.5]辛烷衍生物在肽合成中的潜力。这项研究重点介绍了这些化合物作为二肽合成子的应用,有助于开发具有潜在生物活性的新型肽 (Suter、Stoykova、Linden 和 Heimgartner,2000)。

未来方向

属性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-2-8-14(7-1)10-11-9-12(11)3-5-13-6-4-12/h11,13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITIJKKTCHZVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC23CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)